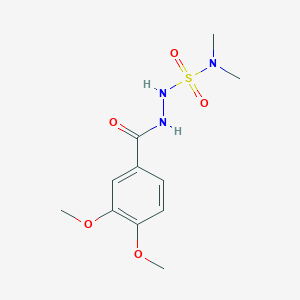
2-(3,4-DIMETHOXYBENZOYL)-N~1~,N~1~-DIMETHYL-1-HYDRAZINESULFONAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dimethoxybenzoyl)-N,N-dimethylhydrazinesulfonamide is a complex organic compound that features a benzoyl group substituted with two methoxy groups at the 3 and 4 positions, a dimethylhydrazine group, and a sulfonamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-DIMETHOXYBENZOYL)-N~1~,N~1~-DIMETHYL-1-HYDRAZINESULFONAMIDE typically involves multiple steps, starting from 3,4-dimethoxybenzoic acid. One common method includes the following steps:
Formation of 3,4-dimethoxybenzoyl chloride: This is achieved by reacting 3,4-dimethoxybenzoic acid with thionyl chloride in the presence of a catalyst such as dimethylformamide.
Reaction with N,N-dimethylhydrazine: The resulting 3,4-dimethoxybenzoyl chloride is then reacted with N,N-dimethylhydrazine to form the hydrazine derivative.
Sulfonamide formation: Finally, the hydrazine derivative is reacted with a sulfonyl chloride to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
2-(3,4-Dimethoxybenzoyl)-N,N-dimethylhydrazinesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzoyl group can be reduced to a benzyl group under suitable conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted sulfonamides.
科学研究应用
2-(3,4-Dimethoxybenzoyl)-N,N-dimethylhydrazinesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
作用机制
The mechanism of action of 2-(3,4-DIMETHOXYBENZOYL)-N~1~,N~1~-DIMETHYL-1-HYDRAZINESULFONAMIDE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
3,4-Dimethoxybenzoic acid: A precursor in the synthesis of the target compound.
3,4-Dimethoxyphenethylamine: Shares the dimethoxybenzene core structure but differs in functional groups.
3,4-Dimethoxybenzyl chloride: Another related compound used in organic synthesis.
Uniqueness
2-(3,4-Dimethoxybenzoyl)-N,N-dimethylhydrazinesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C11H17N3O5S |
|---|---|
分子量 |
303.34 g/mol |
IUPAC 名称 |
N//'-(dimethylsulfamoyl)-3,4-dimethoxybenzohydrazide |
InChI |
InChI=1S/C11H17N3O5S/c1-14(2)20(16,17)13-12-11(15)8-5-6-9(18-3)10(7-8)19-4/h5-7,13H,1-4H3,(H,12,15) |
InChI 键 |
SDUQMWRRQZUKMT-UHFFFAOYSA-N |
SMILES |
CN(C)S(=O)(=O)NNC(=O)C1=CC(=C(C=C1)OC)OC |
规范 SMILES |
CN(C)S(=O)(=O)NNC(=O)C1=CC(=C(C=C1)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















